Halogen Substitution Pattern Determines Predicted Target Engagement: 2,3-Dichloro vs. 2-Chloro Analog
The 2,3-dichlorophenyl substitution pattern in CAS 1021066-88-5 creates a distinct electrostatic and steric environment compared to its mono-chlorinated analog, 3-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-6-(furan-2-yl)pyridazine (CAS 1021099-83-1). Based on the pharmacophore model established for sulfonylpiperazine LpxH inhibitors, where two hydrophobic aromatic features are critical, the additional chlorine at the 3-position in the target compound provides a unique second hydrophobic contact point absent in the 2-chloro analog [1]. This structural difference is predicted to alter binding geometry and affinity within the target's hydrophobic pocket, a hallmark of class-level SAR [2].
| Evidence Dimension | Predicted Hydrophobic Contact Points within Aromatic Binding Pocket (Based on Pharmacophore Model) |
|---|---|
| Target Compound Data | 2,3-Dichlorophenyl: Two chlorine atoms available for hydrophobic/van der Waals interactions; altered electron density on the aromatic ring. |
| Comparator Or Baseline | 2-Chlorophenyl analog (CAS 1021099-83-1): Single chlorine atom, leading to one primary hydrophobic contact point. |
| Quantified Difference | 2 hydrophobic features vs. 1; quantitative impact on binding free energy (ΔG) is system-dependent and not directly measured, but class-level data suggest significant shifts in IC50 profiles [2]. |
| Conditions | Pharmacophore model derived from LpxH inhibitor SAR (ACS Infectious Diseases, 2019); general sulfonylpiperazine SAR patterns [1]. |
Why This Matters
Procuring the correct dichlorinated analog is essential to maintain the intended polypharmacology or target-binding profile defined by the pharmacophore; the mono-chloro analog poses a risk of reduced potency or off-target effects.
- [1] ACS Infectious Diseases (2019). Structure-Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. View Source
- [2] Journal of Molecular Structure (2023). An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. (Review). View Source
